N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)tricyclo[3210~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)tricyclo[3210~2,4~]octane-3-carboxamide typically involves multiple steps One common method starts with the preparation of the tricyclo[321The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylate
- N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid
Uniqueness
N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to its specific tricyclic structure and the presence of both nitro and carboxamide functional groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-8-2-5-11(18(20)21)7-12(8)17-16(19)15-13-9-3-4-10(6-9)14(13)15/h2,5,7,9-10,13-15H,3-4,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYRGRFFFACLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3C2C4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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